molecular formula C7H6F3NO2 B1408450 4-Hydroxy-2-methoxy-3-(trifluoromethyl)pyridine CAS No. 1227580-78-0

4-Hydroxy-2-methoxy-3-(trifluoromethyl)pyridine

Cat. No.: B1408450
CAS No.: 1227580-78-0
M. Wt: 193.12 g/mol
InChI Key: QWFRXVWIGWARNP-UHFFFAOYSA-N
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Description

4-Hydroxy-2-methoxy-3-(trifluoromethyl)pyridine is a chemical compound of significant interest in advanced research and development, particularly within the fields of agrochemistry and pharmaceuticals. It belongs to the class of trifluoromethylpyridine (TFMP) derivatives, which are renowned for their unique biological activities. These activities arise from the combination of the physicochemical properties imparted by the fluorine atoms—such as enhanced metabolic stability, lipophilicity, and membrane permeability—and the electronic characteristics of the pyridine ring . The trifluoromethyl group is a strong electron-withdrawing group, and its introduction into a heterocyclic scaffold can drastically alter the molecule's acidity, conformation, and binding affinity to biological targets . Currently, TFMP derivatives are key intermediates in over 20 launched agrochemicals and several approved pharmaceutical and veterinary products, demonstrating the high value of this chemical moiety . As a multi-functionalized pyridine, this compound serves as a versatile building block for the synthesis of more complex molecules. Its reactive sites (the hydroxy and methoxy groups on the pyridine ring) make it a valuable precursor for further chemical transformations in medicinal chemistry and drug discovery programs. This product is intended for research purposes in laboratory settings only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-methoxy-3-(trifluoromethyl)-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2/c1-13-6-5(7(8,9)10)4(12)2-3-11-6/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFRXVWIGWARNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=O)C=CN1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Trifluoromethylated Pyridine Intermediates

Method Overview:
This approach involves the initial synthesis of trifluoromethylated pyridine derivatives, followed by functional group transformations to introduce hydroxyl and methoxy groups.

Key Steps and Conditions:

  • Preparation of 4-Trifluoromethylpyridine Derivatives:
    According to a patent (CN1263094A), 2-hydroxy-4-trifluoromethylpyridine can be reacted with phosphorus pentachloride (PCl₅) or hydrogen chloride (HCl) in organic solvents like dichloromethane or toluene at temperatures between 50°C and 80°C to generate chlorinated intermediates.
  • Hydrolysis and Ring Closure:
    The chlorinated intermediates undergo hydrolysis and ring closure to form the hydroxylated pyridine core. This step is often performed under controlled conditions to prevent overreaction or decomposition.

  • Methoxy Group Introduction:
    The methoxy group at the 2-position is typically introduced via nucleophilic substitution using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions, or through methylation of hydroxyl groups using methylating reagents in the presence of a base.

Research Findings:

  • The synthesis of 2-chloro-4-trifluoromethylpyridine has been achieved with yields around 61.5% using a route involving chlorination of intermediates derived from trifluoroacetic acid derivatives.

Synthesis via Building Block Strategy Using 1,1,1-Trifluoro-4-alkoxy-3-alkene-2-ketone

Method Overview:
This method employs a synthetic block, 1,1,1-trifluoro-4-alkoxy-3-alkene-2-ketone, which reacts with 2-haloalkylnitriles in the presence of metal reagents and aprotic solvents to form the pyridine ring.

Key Steps and Conditions:

  • Cyclization and Ring Closure:
    The intermediate undergoes cyclization upon treatment with phosphorus pentachloride (PCl₅) or hydrochloric acid, leading to the formation of the pyridine ring.

  • Functional Group Transformations:
    The hydroxyl group at the 4-position can be methylated to form the methoxy group, and subsequent chlorination yields the target compound.

Research Findings:

  • Reactions performed under nitrogen atmosphere with zinc powder in THF, followed by chlorination with PCl₅, have yielded 2-chloro-4-trifluoromethylpyridine with yields around 61.5%.

Direct Synthesis from Vinyl N-Butyl Ether and Trifluoroacetic Anhydride

Method Overview:
A recent patent (CN116425671A) describes a route starting from vinyl n-butyl ether reacting with trifluoroacetic anhydride in the presence of acid-binding agents, leading to intermediates that are cyclized and functionalized to obtain the desired pyridine derivative.

Key Steps and Conditions:

  • Conversion to Pyridine Core:
    The intermediate is further reacted with chlorinating agents like phosphorus pentachloride, followed by hydrolysis and cyclization steps to form the hydroxylated pyridine.

  • Methoxylation:
    The hydroxyl group is methylated using methylating agents to produce the methoxy derivative.

Research Findings:

  • The process involves mild reaction conditions, stable intermediates, and high yields suitable for scale-up, with the overall yield of the target compound being around 80% in optimized conditions.

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reagents Solvents Reaction Conditions Yield Remarks
Method 1 2-Hydroxy-4-trifluoromethylpyridine PCl₅, HCl Dichloromethane, Toluene 50–80°C, 5–10 hours ~61.5% Chlorination and hydrolysis
Method 2 1,1,1-Trifluoro-4-alkoxy-3-alkene-2-ketone Metal reagents (Zn, Mg), PCl₅ DMSO, THF 50–80°C, 3–10 hours ~61.5% Building block approach
Method 3 Vinyl n-butyl ether, trifluoroacetic anhydride PCl₅, HCl N,N-Dimethylformamide, Ethyl acetate Mild, reflux ~80% Direct synthesis from key intermediates

Chemical Reactions Analysis

Substitution Reactions

The hydroxyl and methoxy groups serve as key reactive sites for nucleophilic and electrophilic substitutions:

Methoxy Group Substitution
The methoxy group undergoes nucleophilic aromatic substitution (NAS) under basic conditions. For example:

  • Reaction with thiols or amines yields thioether or amino derivatives.

  • Halogenation using PCl₅ or PBr₃ replaces the methoxy group with Cl or Br.

Hydroxyl Group Substitution
The hydroxyl group participates in esterification or etherification:

  • Acyl chlorides (e.g., acetyl chloride) form esters under mild acidic conditions.

  • Alkylation with methyl iodide in the presence of NaH produces ether derivatives.

Oxidation Reactions

The hydroxyl group can be oxidized to a carbonyl group:

ReagentConditionsProductYieldSource
KMnO₄Acidic, 60–80°C2-Methoxy-3-(trifluoromethyl)pyridin-4-one75–85%
PCC (Dry DCM)Room temperatureSame as above60–70%

Coupling Reactions

The compound participates in cross-coupling reactions to form biaryl systems:

Suzuki-Miyaura Coupling

  • Reacts with aryl boronic acids using Pd(PPh₃)₄ as a catalyst.

  • Example: Coupling with 4-fluorophenylboronic acid yields 4-(4-fluorophenyl)-2-methoxy-3-(trifluoromethyl)pyridine .

Functionalization of the Trifluoromethyl Group

While the CF₃ group is typically inert, radical-mediated reactions enable functionalization:

  • Photochemical reactions with alkyl iodides generate CF₂-alkyl derivatives .

Mechanistic Insights

  • Substitution : The methoxy group’s electron-donating nature activates the ring for NAS, while the CF₃ group directs electrophiles to specific positions .

  • Oxidation : Proceeds via a two-electron mechanism, forming a ketone intermediate.

This compound’s versatility in substitution, oxidation, and coupling reactions makes it valuable in synthesizing agrochemicals and pharmaceuticals, particularly for bioactive molecule derivatization .

Scientific Research Applications

Agrochemical Applications

Pesticide Development:
TFMP derivatives, including 4-hydroxy-2-methoxy-3-(trifluoromethyl)pyridine, are crucial in the formulation of modern pesticides. The unique properties imparted by the trifluoromethyl group enhance the biological activity of these compounds against pests. For instance, Fluazifop-butyl , the first TFMP derivative introduced into the market, has paved the way for over 20 new agrochemicals that utilize this moiety for crop protection against various pests .

Case Study: Fluazinam
Fluazinam, a potent fungicide derived from TFMP, demonstrates superior efficacy compared to traditional fungicides. Its mechanism involves disrupting respiration in target fungi, showcasing how trifluoromethyl-substituted pyridines can lead to enhanced agricultural productivity .

Pharmaceutical Applications

Drug Development:
The pharmaceutical industry has increasingly incorporated TFMP derivatives due to their favorable pharmacokinetic properties. Approximately 40% of pharmaceutical compounds contain fluorine, with nearly 20% featuring a trifluoromethyl structure. Currently, five TFMP compounds have received market approval as pharmaceuticals, while many others are undergoing clinical trials for various therapeutic applications .

Case Study: Cystic Fibrosis Treatment
One notable application is in the development of compounds aimed at treating cystic fibrosis. Specifically, derivatives such as (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide have been identified as potential therapies that enhance CFTR function, addressing a critical need in respiratory medicine .

Chemical Synthesis and Intermediates

Synthetic Pathways:
this compound serves as an important intermediate in synthesizing more complex chemical entities. Its role as a building block facilitates the creation of various derivatives that can be tailored for specific applications in both agrochemical and pharmaceutical contexts .

Data Table: Synthesis Routes and Yields

CompoundSynthesis MethodYield (%)Application
2,3-Dichloro-5-(trifluoromethyl)pyridineChlorination and fluorination of 3-picolineEstimated high yieldCrop protection products
(S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamideImproved synthesis route avoiding toxic materialsHigh yieldCystic fibrosis treatment
PyridalylCondensation reaction with chlorinated counterpartsHigh yieldInsecticide

Future Prospects

The potential applications of this compound are vast and still being explored. As research continues to uncover new properties and uses for TFMP derivatives, it is anticipated that innovative agrochemicals and pharmaceuticals will emerge from this compound class.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-methoxy-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxy and methoxy groups can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Structural Analogues and Substituent Effects

The trifluoromethyl group in pyridine derivatives is a critical pharmacophore. Evidence highlights that substituent positioning (e.g., 3- vs. However, substituents like chloro or methoxy groups can modulate activity. For example:

  • 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile (): Incorporates methoxy and trifluoromethyl groups in a nucleotide-like scaffold, emphasizing steric and electronic effects on base-pairing interactions.
  • N-[4-chloro-3-(cyclopropylcarbamoyl)phenyl]-2-methyl-5-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)pyrazole-3-carboxamide (): Demonstrates that chloro and trifluoromethyl groups synergistically enhance antibacterial activity.

Key Structural Differences:

Compound Substituents (Position) Key Properties/Applications
4-Hydroxy-2-methoxy-3-(trifluoromethyl)pyridine -OH (4), -OCH₃ (2), -CF₃ (3) High polarity, potential H-bond donor/acceptor
UDO () -CF₃ (4), -Cl (aromatic), piperazine CYP51 inhibition (anti-T. cruzi)
3-{2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl-methanesulfinyl]-benzimidazole} () -CF₃CH₂O (4), sulfoxide Proton pump inhibition (hypothetical)
3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine () Triazole fusion, -OCH₃ Antimicrobial via oxidative synthesis

Physicochemical and Metabolic Properties

  • Lipophilicity: The -CF₃ group increases logP values, enhancing membrane permeability. However, the -OH group in this compound may counterbalance this by introducing polarity .
  • Metabolic Stability: Trifluoromethyl groups resist oxidative metabolism, prolonging half-life compared to methyl or methoxy analogues .

Biological Activity

4-Hydroxy-2-methoxy-3-(trifluoromethyl)pyridine (CAS No. 1227580-78-0) is a pyridine derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This article aims to summarize the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

  • Molecular Formula : C8H8F3N1O2
  • Molecular Weight : 201.15 g/mol
  • Structure : The presence of the trifluoromethyl group enhances lipophilicity and biological activity, making it a valuable scaffold in drug design.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including proteases and kinases, which play critical roles in cellular signaling and metabolism. For instance, it can disrupt the activity of enzymes involved in cancer cell proliferation, leading to increased apoptosis .
  • Receptor Modulation : Studies suggest that this compound may interact with specific receptors, altering their signaling pathways. This interaction can modulate gene expression and influence cellular processes such as differentiation and survival .
  • Antioxidant Activity : Preliminary studies indicate that this compound exhibits antioxidant properties, potentially protecting cells from oxidative stress and inflammation.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Biological ActivityDescriptionReference
Anticancer Activity Inhibits cancer cell proliferation; induces apoptosis in various cancer lines
Enzyme Inhibition Inhibits proteases and kinases; potential use in metabolic disorders
Antioxidant Effects Reduces oxidative stress; protects against inflammation
Neuroprotective Effects Potential inhibitors for neurodegenerative diseases like Alzheimer's

Case Studies

  • Anticancer Efficacy : A study demonstrated that this compound significantly reduced cell viability in prostate cancer cell lines (LNCaP) at concentrations as low as 5 μM. This reduction was linked to its ability to inhibit androgen receptor-mediated transcriptional activity .
  • Enzyme Interaction : Research indicated that this compound effectively inhibited lipase activity, suggesting its potential application in managing lipid metabolism disorders. The inhibition was dose-dependent, with significant effects observed at higher concentrations .
  • Neuroprotective Potential : In vitro studies have shown that derivatives of this compound exhibit significant inhibition of DYRK1A, an enzyme implicated in Alzheimer's disease pathology. This suggests a possible avenue for therapeutic development targeting neurodegenerative conditions .

Q & A

Basic: What are the common synthetic routes for preparing 4-Hydroxy-2-methoxy-3-(trifluoromethyl)pyridine, and how can reaction conditions be optimized for yield?

Methodological Answer:
Synthetic routes often involve nucleophilic substitution and rearrangement. For example:

  • Nucleophilic substitution : Using mixed alkali (e.g., KOH/K₂CO₃) with trifluoroethanol as a solvent/reagent to introduce trifluoromethyl groups (similar to , where a trifluoroethoxy group was added to pyridine derivatives).
  • Rearrangement : Acetic anhydride-mediated rearrangement of intermediates (e.g., acetoxymethyl derivatives) to achieve desired substitution patterns .
  • Optimization : Vary temperature (50–100°C), solvent polarity, and catalyst loading. Monitor progress via TLC or NMR (as in ) and use Design of Experiments (DoE) to identify optimal conditions.

Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral markers should be prioritized?

Methodological Answer:

  • 1H/13C NMR : Prioritize signals for hydroxyl (δ 10–12 ppm), methoxy (δ ~3.8–4.0 ppm), and trifluoromethyl (19F NMR coupling patterns) groups. Compare with , where pyridine protons resonated at δ 7.0–8.1 ppm .
  • FTIR : Look for O–H stretching (~3200 cm⁻¹), C–O (methoxy, ~1250 cm⁻¹), and C–F (1100–1200 cm⁻¹) vibrations .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Basic: How can purification challenges (e.g., low solubility or isomer separation) be addressed for this compound?

Methodological Answer:

  • Column Chromatography : Use gradients of ethyl acetate/hexane or dichloromethane/methanol. For polar hydroxyl groups, silica gel with 5–10% methanol may improve separation .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data (e.g., notes melting points >110°C, suggesting high-temperature recrystallization) .
  • HPLC : Employ reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for isomer resolution .

Advanced: How can regioselectivity challenges during further functionalization (e.g., electrophilic substitution) be mitigated?

Methodological Answer:

  • Protecting Groups : Temporarily block the hydroxyl group (e.g., benzyl ether protection, as in ) to direct electrophiles to the 3-trifluoromethyl or 2-methoxy positions .
  • Computational Modeling : Use DFT calculations to predict charge distribution and reactivity (e.g., trifluoromethyl groups are electron-withdrawing, favoring meta/para substitution).
  • Experimental Screening : Test directing agents (e.g., Lewis acids like AlCl₃) to alter regioselectivity .

Advanced: How should researchers resolve contradictions in reported spectral data (e.g., conflicting NMR shifts)?

Methodological Answer:

  • Standardization : Replicate experiments using identical conditions (solvent, temperature, concentration) as conflicting studies. For example, used DMSO-d6 for NMR, which shifts hydroxyl protons significantly .
  • 2D NMR : Perform HSQC/HMBC to assign ambiguous signals definitively.
  • Cross-Validation : Compare with structurally similar compounds (e.g., lists pyridine derivatives with trifluoromethyl groups; their 19F NMR data can guide assignments) .

Advanced: What methodologies are recommended for assessing the biological activity of this compound in target validation studies?

Methodological Answer:

  • In Vitro Assays : Screen against enzyme targets (e.g., kinases) using fluorescence polarization or SPR (surface plasmon resonance). highlights trifluoromethyl pyridines as probes for neurological targets .
  • Cellular Uptake Studies : Use LC-MS to quantify intracellular concentrations.
  • SAR Analysis : Synthesize analogs (e.g., vary methoxy/hydroxy positions) and correlate structural changes with activity trends .

Advanced: How can computational tools predict the compound’s solubility and stability under varying pH conditions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model solvation free energy in water/DMSO.
  • pKa Prediction : Use software like MarvinSuite to estimate hydroxyl group acidity ( ’s compound has a flash point >110°C, suggesting thermal stability) .
  • Forced Degradation : Expose to acidic/basic conditions (pH 1–13) and analyze degradation products via LC-MS .

Advanced: What experimental strategies can address discrepancies in reported melting points or thermal stability?

Methodological Answer:

  • DSC/TGA Analysis : Perform differential scanning calorimetry (DSC) to confirm melting points (e.g., reports mp 287.5–293.5°C for a related pyrimidine) .
  • Purity Verification : Use HPLC (≥99% purity) to rule out impurities affecting thermal data.
  • Replicate Synthesis : Follow documented procedures (e.g., ’s 71% yield protocol) to ensure consistency .

Advanced: How can researchers design mechanistic studies to elucidate reaction pathways in the compound’s synthesis?

Methodological Answer:

  • Isotope Labeling : Introduce ²H/¹³C at key positions (e.g., hydroxyl oxygen) to track intermediates via MS/NMR.
  • Kinetic Profiling : Use in-situ IR or ReactIR to monitor reaction progress and identify rate-determining steps .
  • Trapping Experiments : Add radical scavengers (e.g., TEMPO) to detect transient intermediates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-2-methoxy-3-(trifluoromethyl)pyridine
Reactant of Route 2
4-Hydroxy-2-methoxy-3-(trifluoromethyl)pyridine

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